molecular formula C16H13N5O2S B12267100 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12267100
M. Wt: 339.4 g/mol
InChI Key: HGLKLOJBJWYUCW-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyridine, thiazole, pyrano, and pyridazine moieties, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine (TEA) or pyridine.

Major Products

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C16H13N5O2S/c22-15(13-7-10-8-23-6-4-11(10)20-21-13)19-16-18-14(9-24-16)12-3-1-2-5-17-12/h1-3,5,7,9H,4,6,8H2,(H,18,19,22)

InChI Key

HGLKLOJBJWYUCW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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